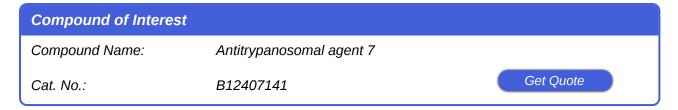


In-Depth Technical Guide: Physicochemical Properties of Novel Piperazine Amide Antitrypanosomal Agents

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This technical guide provides a detailed overview of the physicochemical properties, biological activity, and synthesis of a series of seven promising piperazine amide compounds with demonstrated efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. This document is intended for researchers, scientists, and drug development professionals working on novel antitrypanosomal therapies.

A recent study focused on optimizing the physicochemical properties of a lead series of compounds to enhance their drug-likeness and therapeutic potential.[1] This guide synthesizes the key findings of this research, presenting quantitative data, experimental methodologies, and a visual representation of the research workflow.

Quantitative Data Summary

The following tables summarize the biological activity and physicochemical properties of the seven active piperazine amides (compounds 28-34) identified in the study.

Table 1: In Vitro Biological Activity



Compound	IC50 (μM)a	СС50 (µМ)b	Selectivity Index (SI)c
28	35.3 ± 1.2	>200	>5.7
29	25.1 ± 1.1	>200	>8.0
30	15.8 ± 1.2	>200	>12.7
31	8.7 ± 1.1	>200	>23.0
32	22.4 ± 1.2	>200	>8.9
33	12.6 ± 1.1	>200	>15.9
34	10.5 ± 1.1	>200	>19.0

a Half-maximal inhibitory concentration against intracellular amastigotes of T. cruzi. b Half-maximal cytotoxic concentration against NCTC mammalian cells. c Selectivity Index = CC50 / IC50.

Table 2: Physicochemical and Drug-Likeness Properties

Compound	clogP	clogD7.4	tPSA (Ų)	LLEd	Drug- Likeness Score
28	2.85	1.45	58.3	4.2	1.12
29	3.38	1.98	58.3	3.8	1.05
30	3.91	2.51	58.3	3.4	0.98
31	4.44	3.04	58.3	3.1	0.89
32	3.11	1.71	67.5	3.9	1.08
33	3.64	2.24	67.5	3.5	1.01
34	4.17	2.77	67.5	3.2	0.93

d Lipophilic Ligand Efficiency = pIC50 - clogP.



Experimental Protocols

The following sections detail the methodologies used for the synthesis and evaluation of the piperazine amide compounds.

General Synthesis of Piperazine Amides (28-34)

The synthesis of the target piperazine amides was achieved through a coupling reaction between the appropriate carboxylic acid and piperazine derivative.

- Amide Coupling: The carboxylic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane).
- Coupling Agents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBt) hydrate are added as coupling agents.[1]
- Piperazine Addition: The corresponding piperazine derivative is added to the reaction mixture.
- Reaction Conditions: The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.
- Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield the final piperazine amide.

In Vitro Antitrypanosomal Activity Assay

The activity of the compounds against the intracellular amastigote form of T. cruzi was determined as follows:

- Cell Culture: Murine peritoneal macrophages are plated in 96-well plates and infected with trypomastigotes of the Tulahuen strain expressing the β-galactosidase gene.
- Compound Treatment: After 24 hours of infection, the cells are washed to remove noninternalized parasites and treated with serial dilutions of the test compounds for 96 hours.



- Activity Measurement: The assay is developed by adding chlorophenol red-β-Dgalactopyranoside (CPRG) and incubating for 4 hours. The absorbance is measured at 570 nm.
- Data Analysis: The IC50 values are calculated from dose-response curves using appropriate software.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against NCTC clone 929 mammalian cells.

- Cell Culture: NCTC cells are plated in 96-well plates and incubated for 24 hours.
- Compound Treatment: The cells are treated with serial dilutions of the test compounds for 72 hours.
- · Viability Measurement: Cell viability is assessed using the Alamar Blue assay.
- Data Analysis: The CC50 values are determined from dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from compound design and synthesis to biological evaluation.

Caption: Experimental workflow for the synthesis, biological evaluation, and analysis of piperazine amides.

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References

• 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC







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